vinyl behenate
Description
Contextualization within Vinyl Ester and Fatty Acid Derivative Research
Vinyl esters represent a significant class of monomers in polymer science, prized for their versatility in creating a wide array of polymeric materials. mdpi.commdpi.com These monomers can be polymerized through free-radical pathways to form polyvinyl esters, with polyvinyl acetate (B1210297) being a well-known example. mdpi.com The properties of these polymers can be finely tuned by altering the structure of the ester group. mdpi.com
The incorporation of long-chain fatty acids, such as behenic acid, into vinyl esters introduces a hydrophobic and crystalline element to the resulting polymers. techscience.cn This has led to a burgeoning area of research focused on fatty acid-derived vinyl esters for the development of novel copolymers. und.edu These materials are being explored for their potential to act as sustainable alternatives to petrochemical-based polymers and for their unique thermal and mechanical properties. For instance, research has shown that the introduction of long-chain vinyl esters can modify the glass transition temperatures and storage moduli of copolymers. und.edu
Historical Perspectives on Vinyl Ester Synthesis and Early Applications
The synthesis of vinyl esters has a rich history, with various methods developed to produce these valuable monomers. mdpi.com One of the key early methods for producing vinyl esters with long-chain carboxylic acids, such as behenic acid, is through a vinyl interchange or transvinylation reaction. A notable example is a process where behenic acid is reacted with vinyl acetate in the presence of a mercury salt catalyst. This method demonstrated the feasibility of producing vinyl behenate (B1239552), with reported conversions of up to 85%.
Early interest in long-chain vinyl esters was driven by their potential to create polymers and copolymers for a variety of applications. These included use in molding compositions, adhesives, and as coating materials. The long aliphatic chain of compounds like vinyl behenate was recognized for its ability to impart flexibility and other desirable properties to the resulting polymers.
Current Research Trajectories and Scholarly Significance
Modern research into this compound and other long-chain vinyl esters is characterized by a focus on sustainability, advanced polymerization techniques, and the creation of high-performance materials.
A significant area of current research is the use of long-chain vinyl esters in the synthesis of bio-based and sustainable polymers. For example, there is growing interest in using fatty acid vinyl esters to functionalize natural polymers like cellulose, creating new types of sustainable film materials. tandfonline.com This approach avoids the use of more hazardous chemicals traditionally employed for such modifications. tandfonline.com
Advances in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have opened up new avenues for the synthesis of well-defined polymers and copolymers from vinyl esters. mdpi.commdpi.com These methods allow for precise control over the molecular architecture of the polymers, leading to materials with tailored properties. mdpi.com Academic studies are exploring the synthesis of block copolymers containing long-chain vinyl esters, which can self-assemble into ordered nanostructures. mdpi.com
The scholarly significance of this compound lies in its potential to contribute to the development of next-generation materials. Its long alkyl chain can introduce unique properties such as hydrophobicity, crystallinity, and specific thermal behaviors to polymers. Research into copolymers of long-chain vinyl esters with other monomers is aimed at creating materials with a broad range of functionalities, from improved flexibility to specific melt characteristics. und.edu This makes this compound and similar compounds important subjects of study in materials science, particularly in the design of sustainable and high-performance polymers. researchgate.net
| Parameter | Value | Reference |
| Behenic Acid Conversion to this compound | 85% | |
| Synthesis Method | Vinyl interchange reaction with vinyl acetate and mercury salt catalyst |
Structure
2D Structure
Properties
IUPAC Name |
ethenyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h4H,2-3,5-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIKSHMNSAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175568 | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21306-13-8 | |
| Record name | Ethenyl docosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21306-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl docosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Vinyl Behenate and Analogous Esters
Regioselective Esterification Pathways for Vinyl Behenate (B1239552) Synthesis
The formation of vinyl behenate involves the specific esterification of behenic acid at its carboxylic acid group with a vinyl source. Achieving high regioselectivity is crucial to prevent side reactions and ensure a high yield of the desired vinyl ester.
Transvinylation Reactions for Fatty Acid Vinyl Ester Formation
Transvinylation, or transvinylation, is a key reaction for synthesizing vinyl esters from carboxylic acids. This process involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to a carboxylic acid. In the case of this compound, behenic acid serves as the acyl acceptor.
A documented method for the synthesis of this compound involves the reaction of behenic acid with vinyl acetate in the presence of a specific catalyst system. google.com In one example, behenic acid was reacted with vinyl acetate, leading to a high conversion rate to this compound. google.com The reaction mixture was heated initially and then maintained at room temperature for several days to achieve a conversion of 85%. google.com Due to the high melting point of behenic acid (approximately 80°C), a modified workup procedure using acetone (B3395972) was employed to separate the unreacted acid from the final product. google.com
Table 1: Example of this compound Synthesis via Transvinylation google.com
| Reactant | Catalyst/Reagent | Conditions | Result |
|---|---|---|---|
| Behenic Acid | Vinyl Acetate (vinyl source) | Initial heating to ~60°C, then held at room temperature for ~5 days | 85% conversion of behenic acid to this compound |
| Mercuric Acetate, Sulfuric Acid, Copper Resinate | Catalyst System |
Catalytic Approaches in Vinyl Ester Synthesis
Catalysis is fundamental to the efficient synthesis of vinyl esters, offering pathways with lower activation energies and improved reaction rates. Research has explored a range of catalysts, from traditional metal salts to novel enzymatic systems.
Transition metals play a significant role in organic synthesis, facilitating a wide array of transformations. mdpi.comsioc-journal.cn While mercury salts have been used historically in transvinylation reactions, modern catalysis often focuses on palladium, rhodium, and ruthenium complexes. google.commdpi.com These catalysts are pivotal in cross-coupling reactions, such as the Heck reaction, which couples alkenes with aryl or vinyl halides. mdpi.com This type of chemistry is foundational for creating and modifying molecules with vinyl groups. In the context of vinyl ester synthesis, transition metal catalysts can activate the reactants and promote the esterification process under controlled conditions.
Recent advancements have focused on developing more sustainable and efficient catalytic systems. A prominent area of exploration is biocatalysis, particularly the use of enzymes.
Immobilized lipases have emerged as highly effective catalysts for producing vinyl esters. Specifically, lipase (B570770) B from Candida antarctica (CalB) has been used to synthesize vinyl ether functional esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.gov This enzymatic method is advantageous as it proceeds in a single pot, often without the need for solvents ("in the bulk"), and operates under a broad temperature range (22–90 °C). nih.gov This approach allows for the direct use of fatty acids as acyl donors, representing a more sustainable route compared to methods requiring carboxylic acid derivatives. nih.gov High conversions, often exceeding 90% in under an hour, have been reported for various substrates. nih.gov
Other enzymatic systems, such as Lipozyme TLIM, have been successfully used in the transesterification of glucose with fatty acid vinyl esters. mdpi.com Research in this area has shown that reaction conversions tend to increase with the chain length of the fatty acid moiety, a finding that is particularly relevant for the synthesis of esters from very long-chain fatty acids like behenic acid. mdpi.com
Table 2: Comparison of Catalytic Systems for Vinyl Ester Synthesis
| Catalyst Type | Example | Reaction | Key Advantages | Source |
|---|---|---|---|---|
| Metal Salt | Mercuric Acetate / H₂SO₄ | Transvinylation | Effective for converting fatty acids to vinyl esters. | google.com |
| Biocatalyst (Enzyme) | Immobilized Candida antarctica lipase B (CalB) | Direct Esterification | Sustainable (solvent-free options), high conversion, mild conditions. | nih.gov |
| Biocatalyst (Enzyme) | Lipozyme TLIM | Transesterification | High productivity; conversion increases with fatty acid chain length. | mdpi.com |
Transition Metal-Catalyzed Processes
Derivatization Strategies for this compound Scaffolds
The reactive vinyl group on the this compound scaffold allows for a variety of subsequent chemical modifications, or derivatizations. These strategies can transform the simple vinyl ester into more complex and functionalized molecules.
Synthesis of Vinyl-Substituted Beta-Diketones
Beta-diketones (or 1,3-diketones) are valuable intermediates in organic synthesis, known for their ability to form stable complexes with metal ions and to serve as building blocks for heterocyclic compounds. ijpras.comresearchgate.net The synthesis of beta-diketones that also contain a vinyl group creates a polymerizable or otherwise reactive molecule.
A robust method for creating vinyl-substituted beta-diketones involves a multi-step process. nih.gov
Synthesis of a Halogenated Intermediate : First, a bromine-substituted beta-diketone is synthesized using a Claisen-Schmidt type condensation reaction. nih.gov This classical reaction creates the core 1,3-dicarbonyl structure. mdpi.comorganic-chemistry.org
Introduction of the Vinyl Group : The vinyl group is then introduced by substituting the bromine atom via a Heck coupling reaction with high-pressure ethylene (B1197577). nih.gov The specific conditions of the Heck coupling are chosen based on the thermal sensitivity of the beta-diketone substrate. nih.gov
This synthetic strategy successfully yields polymerizable beta-diketones, demonstrating a clear pathway for the derivatization of a vinyl-containing scaffold into a different class of functional compounds. nih.gov
Compound Reference Table
Functionalization Reactions of Long-Chain Vinyl Esters
The vinyl group of long-chain esters like this compound is a versatile functional handle that allows for a variety of subsequent chemical transformations. These reactions are key to producing advanced materials, including polymers with tailored properties and complex organosilicon compounds. The primary reactions involving the vinyl moiety are polymerization, hydrosilylation, and palladium-catalyzed C-C bond-forming reactions.
Polymerization: Vinyl esters readily undergo free-radical polymerization to yield polymers with long alkyl side-chains, often described as "comb-like" polymers. incomepultrusion.comresearchgate.net These materials find use as adhesives, coatings, and additives. mdpi.com The polymerization can be initiated using standard radical initiators like benzoyl peroxide. researchgate.net For greater control over the polymer's molecular weight, dispersity, and architecture, reversible addition-fragmentation chain-transfer (RAFT) polymerization has been successfully employed for vinyl esters such as vinyl stearate (B1226849). mdpi.com
Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. wikipedia.org It is a highly efficient and atom-economical method for creating organosilicon compounds. wikipedia.org The reaction is typically catalyzed by transition metal complexes, with platinum-based systems like Karstedt's catalyst being the most common. wikipedia.orgmdpi.com Hydrosilylation of terminal alkenes, including vinyl esters, generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon. wikipedia.orgmdpi.com This functionalization is crucial for producing silicones and cross-linked polymer networks. mdpi.com
Palladium-Catalyzed C-C Coupling: Advanced synthetic protocols enable the direct functionalization of the vinyl group through C-C bond formation. One such method is the palladium-catalyzed α,β-homodiarylation of vinyl esters. researchgate.netresearchgate.net In this reaction, arylboronic acids are coupled across the double bond of a vinyl ester in an aqueous medium, providing a direct route to 1,2-diarylethanol derivatives. researchgate.netmdpi.com This transformation highlights the potential to introduce complex aryl functionalities to the aliphatic backbone derived from the long-chain ester.
Table 2: Overview of Functionalization Reactions for Long-Chain Vinyl Esters
| Reaction Type | Substrate Example | Reagent(s) | Catalyst/Initiator | Product Type |
| Bulk Polymerization | Vinyl Laurate | None | Benzoyl Peroxide | Poly(vinyl laurate) researchgate.net |
| RAFT Polymerization | Vinyl Stearate | RAFT Agent (e.g., xanthate) | AIBN | Controlled Poly(vinyl stearate) mdpi.com |
| Hydrosilylation | General Alkene/Vinyl Group | Hydrosilane (e.g., R₃SiH) | Platinum complexes (e.g., Karstedt's catalyst) | Alkyl Silane wikipedia.orgmdpi.com |
| α,β-Homodiarylation | Vinyl Acetate | Arylboronic Acid | Palladium(II) Acetate | 1,2-Diarylethyl Acetate researchgate.netmdpi.com |
| [3+2] Cycloaddition | Vinyl Cyclopropane / Vinyl Ester | β,γ-Unsaturated α-Keto Ester | Chiral Palladium Complex | Highly Functionalized Cyclopentane acs.org |
Polymer Science and Engineering of Vinyl Behenate Based Materials
Fundamental Polymerization Mechanisms of Vinyl Esters
The polymerization of vinyl esters, including long-chain variants like vinyl behenate (B1239552), is predominantly accomplished through radical polymerization pathways. fujifilm.com These monomers are characterized by a vinyl group attached to an ester functionality. The nature of this linkage significantly influences the reactivity of the monomer and the stability of the resulting propagating radical, which in turn dictates the polymerization behavior and the architecture of the final polymer.
Conventional free-radical polymerization is a common method for producing polymers from vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com However, the polymerization of vinyl esters is marked by a notable disparity between the high reactivity of the propagating radical and the relatively low reactivity of the monomer. mdpi.com This imbalance leads to a high frequency of side reactions, particularly chain transfer, which complicates the synthesis of uniform, well-defined polymers. mdpi.com
The process begins with the generation of free radicals from an initiator, which then react with a monomer unit to start a polymer chain. fujifilm.com This chain grows as the radical end adds successive monomer units. For vinyl esters, this propagation is often interrupted by chain transfer events and termination reactions, where two growing chains combine. fujifilm.commdpi.com These characteristics of conventional radical polymerization make it difficult to control the molecular weight and structure of poly(vinyl behenate), often resulting in branched polymers with a broad molecular weight distribution. mdpi.com
To overcome the limitations of conventional free-radical polymerization, several controlled radical polymerization (CRP) techniques have been developed. These methods, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com The main CRP techniques include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com
Among the CRP methods, RAFT polymerization has proven to be the most versatile and effective for vinyl esters. mdpi.commdpi.commpg.de This technique can successfully control the polymerization of "less activated monomers" (LAMs) like vinyl esters, for which other CRP methods are often unsuitable. mdpi.com The success of RAFT for vinyl esters hinges on the careful selection of the RAFT agent, or chain transfer agent (CTA). mdpi.comtcichemicals.com Agents that are highly effective for other monomers, such as dithioesters used for styrenes and acrylates, act as inhibitors for vinyl ester polymerization. mdpi.com Instead, xanthates and certain dithiocarbamates are required to achieve good control over molecular weight and produce polymers with narrow polydispersity. mdpi.commdpi.comtcichemicals.com RAFT has been successfully used to synthesize well-defined block copolymers containing long-chain vinyl esters like vinyl stearate (B1226849), which is structurally similar to this compound. mdpi.com
Table 1: Suitability of RAFT Agent Classes for Vinyl Ester Polymerization
| RAFT Agent Class | Suitability for Vinyl Esters | Reference |
|---|---|---|
| Dithioesters | Unsuitable (Inhibitory) | mdpi.com |
| Trithiocarbonates | Unsuitable (Inhibitory) | mdpi.com |
| Xanthates | Suitable (Good Control) | mdpi.commdpi.com |
| N-Aryl Dithiocarbamates | Suitable (Good Control) | mdpi.com |
| N,N-Dialkyl Dithiocarbamates | Suitable (Moderate Control) | mdpi.comresearchgate.net |
Direct polymerization of vinyl esters, including vinyl acetate (B1210297), via Atom Transfer Radical Polymerization (ATRP) has proven to be exceedingly difficult and is often considered practically impossible under typical conditions. acs.orgnih.gov The primary challenge is that ATRP requires monomers that can form resonance-stabilized radicals. nih.gov Vinyl esters lack this feature, resulting in highly reactive and unstable propagating radicals. This leads to a very low ATRP equilibrium constant, making controlled polymerization unfeasible. acs.org Attempts to polymerize these monomers with highly active ATRP catalysts can lead to undesirable side reactions. acs.org However, researchers have found ways to incorporate vinyl esters into polymer structures using ATRP by first synthesizing a poly(vinyl acetate) macroinitiator via another method and then using it to initiate the ATRP of a different monomer, like styrene. cmu.edu
Similar to ATRP, Nitroxide-Mediated Polymerization (NMP) has also been shown to be very difficult for vinyl esters. NMP relies on the reversible trapping of the propagating radical by a stable nitroxide radical to control the polymerization. fujifilm.comresearchgate.net The highly reactive and unstable nature of the propagating radicals derived from vinyl esters makes them poor candidates for effective mediation by common nitroxides like TEMPO. fujifilm.com While NMP has been expanded to control a wider range of monomers through the development of new nitroxides, vinyl esters remain a challenging class of monomers for this technique. rsc.org
Chain transfer reactions are a defining characteristic of the radical polymerization of vinyl esters and have a profound impact on the final polymer architecture. mdpi.com These reactions involve the transfer of the radical activity from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain, which terminates the original chain and starts a new one. mdpi.com This process is particularly prevalent in vinyl ester polymerization due to the high reactivity of the propagating radical. mdpi.com
Key chain transfer reactions in vinyl ester polymerization include:
Head-to-Head Addition: An irregular monomer addition that creates a less stable primary radical, which can disrupt propagation. mdpi.com
Chain Transfer to Monomer: The propagating radical abstracts a hydrogen atom from a monomer molecule, often from the acetate side group. mdpi.com This creates a new radical on the monomer and can lead to the formation of long-chain branches if the newly formed species is incorporated into another polymer chain. mdpi.com
Chain Transfer to Polymer (Intramolecular): Also known as "backbiting," this occurs when the radical end of a growing chain abstracts a hydrogen from its own backbone, leading to the formation of short-chain branches. mdpi.comchemrxiv.org
Chain Transfer to Polymer (Intermolecular): A propagating radical abstracts a hydrogen atom from a separate, completed polymer chain. mdpi.com This creates a new radical site on the backbone of the existing polymer, from which a new branch can grow, resulting in long-chain branching. mdpi.comacs.org For poly(vinyl acetate), this transfer occurs predominantly on the methyl side groups. acs.org
These frequent chain transfer events result in the formation of highly branched polymer structures rather than linear chains. mdpi.commdpi.com This branching affects the polymer's physical properties, such as its viscosity, thermal behavior, and mechanical strength. While CRP techniques like RAFT can suppress some of these transfer reactions, they remain a significant factor in the polymerization of vinyl esters. mdpi.com
Table 2: Major Chain Transfer Reactions in Vinyl Ester Polymerization and Their Architectural Impact
| Reaction Type | Description | Impact on Polymer Architecture | Reference |
|---|---|---|---|
| Head-to-Head Addition | Irregular addition of a monomer unit. | Creates main-chain irregularities. | mdpi.com |
| Chain Transfer to Monomer | Radical abstracts an atom from a monomer. | Can initiate long-chain branching. | mdpi.com |
| Intramolecular Chain Transfer | Radical abstracts an atom from its own chain ("backbiting"). | Creates short-chain branches. | mdpi.comchemrxiv.org |
| Intermolecular Chain Transfer | Radical abstracts an atom from another polymer chain. | Creates long-chain branches. | mdpi.comacs.org |
Controlled Radical Polymerization (CRP) Techniques[5],
Atom Transfer Radical Polymerization (ATRP)
Copolymerization and Material Architecture Design
The deliberate combination of different monomers through copolymerization allows for the precise tuning of polymer properties. This compound, with its long alkyl chain, can be incorporated into various polymer architectures to impart specific characteristics.
The incorporation of this compound into polymer chains alongside other vinyl monomers allows for the creation of copolymers with tailored properties. For instance, this compound has been copolymerized with monomers like vinyl stearate and vinyl acetate. google.comgoogle.com The synthesis of such copolymers can be achieved through various methods, including mass polymerization. google.com
One notable application of this compound copolymers is in the formulation of coating compositions. These copolymers can be blended with other components like hydrocarbon waxes and thermoplastic resins to create protective and decorative coatings. google.com Additionally, this compound has been mentioned in the context of compositions containing N-vinylpyrrolidone, suggesting its use in specialized polymer systems. google.com The synthesis of vinyl esters, including this compound, can be accomplished through the reaction of the corresponding carboxylic acid with acetylene, although alternative, less demanding processes are also sought. google.com
The table below provides examples of this compound in copolymer combinations.
| Monomer 1 | Monomer 2 | Resulting Polymer/Application |
| This compound | Vinyl Stearate | Copolymer for use in various applications. google.com |
| This compound | Vinyl Acetate | Component in coating compositions. google.com |
| This compound | N-Vinylpyrrolidone | Used in specific polymer compositions. google.com |
The development of polymer blends and composites is a key strategy for creating materials with enhanced or novel properties that are not attainable with a single polymer. Vinyl polymers are frequently used as the base for such materials due to their versatility. google.comrevistapielarieincaltaminte.roiupac.orggpambala.ac.inmdpi.comethernet.edu.etresearchgate.netmdpi.comacs.orgepo.org
High-impact vinyl halide polymers, for example, can be blended with copolymers like styrene-maleic anhydride (B1165640) to improve thermal aging properties and achieve a good balance of impact strength and heat distortion temperature. google.com The modification of polyvinyl chloride (PVC) through blending is a common practice to enhance properties like processability and impact strength. iupac.orggpambala.ac.in For instance, blending PVC with ethylene-vinyl acetate (EVA) copolymers can improve its processability. iupac.org
Composites can also be formed by incorporating fillers into a vinyl polymer matrix. For example, waste materials like leather shavings have been used to create polymer matrix composites with a poly(ethylene-vinyl-acetate) (EVA) base. mdpi.com Similarly, non-metallic printed circuit board waste has been incorporated into PVC composites, with interfacial agents used to improve compatibility and mechanical properties. mdpi.com The addition of fillers like olive pit flour and bio-calcium carbonate to PVC can also create wooden polymer composites with specific mechanical and thermal properties. acs.org
The table below summarizes examples of vinyl polymer-based blends and composites.
| Vinyl Polymer Matrix | Modifier/Filler | Key Findings/Applications |
| High Impact Vinyl Halide Polymer | Styrene-Maleic Anhydride Copolymer | Excellent thermal aging properties, good balance of impact strength and heat distortion. google.com |
| Polyvinyl Chloride (PVC) | Ethylene-Vinyl Acetate (EVA) | Improved processability. iupac.org |
| Poly(ethylene-vinyl-acetate) (EVA) | Leather Shavings | Development of value-added polymer matrix composites. mdpi.com |
| Polyvinyl Chloride (PVC) | Non-metallic Printed Circuit Board (NMPCB) Waste | Interfacial agents improve compatibility and mechanical properties. mdpi.com |
| Polyvinyl Chloride (PVC) | Olive Pits Flour, Precipitated Bio-Calcium Carbonate | Creation of wooden polymer composites. acs.org |
This compound in Polymer Combinations and Copolymers[7],
Degradable Vinyl Polymers and Their Advanced Design Principles
The inherent stability of the carbon-carbon backbone in most vinyl polymers presents a significant challenge in terms of degradability. researchgate.net This has spurred research into innovative design principles to create vinyl-based materials that can break down under specific conditions.
Several strategies have been developed to introduce degradable linkages into the traditionally non-degradable backbones of vinyl polymers. nih.gov One of the most prominent methods is the radical ring-opening polymerization (rROP) of cyclic monomers. acs.orgacs.org This technique allows for the insertion of heteroatoms, such as in ester or thioester groups, into the polymer backbone, creating sites for subsequent cleavage. nih.govchemrxiv.org
For instance, the copolymerization of vinyl monomers with cyclic ketene (B1206846) acetals (CKAs) introduces ester bonds into the polymer chain, making them susceptible to degradation. acs.orgacs.orgnih.govresearchgate.netchemrxiv.org Another approach involves the use of thionolactones, like dibenzo[c,e]oxepane-5-thione (DOT), which can undergo rROP with vinyl monomers to produce polymers with degradable thioester linkages. chemrxiv.org These thioester-containing copolymers can be broken down through aminolysis or thiolysis.
Other strategies include the incorporation of photosensitive chromophores into the polymer backbone, which can lead to degradation upon exposure to light. tandfonline.com Additionally, introducing labile bonds through the combination of vinyl polymerization with step-growth polymerization is another effective method. The main chain of some vinyl polymers can also be induced to scission through reactions in the pendant groups. nii.ac.jp
The table below outlines various strategies for making vinyl polymers degradable.
| Strategy | Description | Example Monomers/Functional Groups |
| Radical Ring-Opening Polymerization (rROP) | Copolymerization with cyclic monomers that open to introduce cleavable linkages into the backbone. acs.orgacs.org | Cyclic Ketene Acetals (CKAs), Thionolactones (e.g., DOT), Macrocyclic Allyl Sulfides. acs.orgchemrxiv.org |
| Combination with Step-Growth Polymerization | Incorporates degradable groups by combining different polymerization mechanisms. | N/A |
| Pendant Group Induced Main Chain Scission | Reactions in the side groups trigger the breaking of the polymer backbone. nii.ac.jp | Poly(methyl α-haloacrylates). nii.ac.jp |
| Photodegradable Chromophores | Incorporation of light-sensitive groups that lead to polymer chain cleavage upon UV exposure. tandfonline.comnih.gov | Carbonyl groups. tandfonline.comnih.gov |
The rate at which vinyl copolymers with incorporated cleavable linkages degrade is a critical factor, particularly for applications in biomedical and environmental fields. The kinetics of hydrolytic degradation are influenced by several factors, including the chemical nature of the degradable group, the copolymer composition, and the surrounding environment.
For ethylene-vinyl acetate (EVA) copolymers, the hydrolysis (or more accurately, solvolysis) to ethylene-vinyl alcohol (EVOH) copolymers is a complex process. acs.org The rate of this reaction is influenced by the solvent system and the catalyst used. acs.orggoogle.com For example, the solvolysis of EVA in anhydrous methanol (B129727) catalyzed by sodium methoxide (B1231860) proceeds at a rate dependent on the solvent quality and polymer coil expansion. acs.org When sodium hydroxide (B78521) is used in a mixture containing water, the reaction becomes more complex due to additional equilibria, and the degradation may be incomplete. acs.org The hydrolysis of EVA can lead to changes in the material's crystallinity and permeability to gases like oxygen and water. tandfonline.comtandfonline.com
Recent research has focused on developing vinyl copolymers with significantly faster hydrolytic degradation rates. For example, copolymers of acrylamide (B121943) and cyclic ketene acetals have been shown to degrade faster than traditional biodegradable polyesters like polylactide (PLA) and poly(lactide-co-glycolide) (PLGA). nih.govresearchgate.netchemrxiv.org The degradation rate of these copolymers can be tuned by altering the structure of the cyclic ketene acetal (B89532). nih.govresearchgate.net Similarly, copolymers containing silyl (B83357) ester side groups exhibit tunable hydrolysis rates depending on the nature of the silyl group, which in turn affects the degradation of the main-chain ester bonds. rsc.org
The table below presents findings on the hydrolytic degradation of vinyl copolymers.
| Copolymer System | Key Findings on Degradation Kinetics |
| Ethylene-Vinyl Acetate (EVA) | Solvolysis rate is influenced by catalyst (e.g., sodium methoxide vs. sodium hydroxide) and solvent system. The reaction does not follow simple second-order kinetics. acs.org |
| Acrylamide-co-Cyclic Ketene Acetal | Exhibits faster hydrolytic degradation than PLA and PLGA. Degradation rate is tunable by changing the cyclic ketene acetal structure. nih.govresearchgate.netchemrxiv.org |
| 2-methylene-1,3-dioxepane (MDO)-co-Silyl Methacrylates | The hydrolysis rate of silyl ester side groups tunes the degradation rate of the polyester (B1180765) backbone. Copolymers with MATM2 and TBSiMA side groups show significant molar mass decline after 7 weeks in artificial seawater. rsc.org |
Advanced Characterization and Analytical Methodologies for Vinyl Behenate and Poly Vinyl Behenate
Spectroscopic Analysis in Vinyl Behenate (B1239552) Research
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of vinyl behenate and poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. nih.gov It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wesleyan.eduresearchgate.net In the context of this compound and its polymer, ¹H NMR and ¹³C NMR are the most utilized forms.
For This compound , ¹H NMR spectroscopy would be used to identify the protons of the vinyl group and the long alkyl chain of the behenate moiety. The olefinic protons of the vinyl group (–CH=CH₂) typically appear in the chemical shift range of 5.0 to 6.5 ppm. nih.gov The protons of the methylene (B1212753) groups (–CH₂–) in the long fatty acid chain would produce signals in the upfield region of the spectrum, while the terminal methyl group (–CH₃) would have a distinct signal.
In the analysis of poly(this compound) , ¹H NMR helps to confirm the polymerization by observing the disappearance of the vinyl monomer signals and the appearance of broad signals corresponding to the polymer backbone. researchgate.net For instance, the methine proton (–CH–) and methylene protons (–CH₂–) of the polymer backbone would exhibit characteristic chemical shifts. researchgate.net The degree of hydrolysis in related polymers like poly(vinyl alcohol) can also be monitored using NMR techniques. lehigh.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further detailed structural information by revealing correlations between different nuclei. wesleyan.edunih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Vinyl and Poly(vinyl) Structures
| Functional Group | Typical Chemical Shift (ppm) | Compound Type |
| Vinyl Protons (-CH=CH₂) | 5.0 - 6.5 | Monomer (e.g., this compound) |
| Polymer Backbone Methine (-CH-) | 4.2 - 4.3 | Polymer (e.g., Poly(vinyl chloride)) researchgate.net |
| Polymer Backbone Methylene (-CH₂-) | 2.25 | Polymer (e.g., Poly(vinyl chloride)) researchgate.net |
| Alkyl Methylene (-CH₂-)n | 1.2 - 1.6 | Monomer and Polymer |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Monomer and Polymer |
| Note: Specific chemical shifts can vary depending on the solvent and the specific molecular structure. |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. libretexts.org This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds. lehigh.edu
For This compound , the FTIR spectrum would prominently feature:
A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. researchgate.net
Characteristic peaks for the vinyl group, including the C=C stretching vibration around 1640 cm⁻¹. spectroscopyonline.com
C-H stretching vibrations of the vinyl group typically appear above 3000 cm⁻¹. spectroscopyonline.com
Strong C-H stretching vibrations from the long alkyl chain appear between 2850 and 3000 cm⁻¹.
The C-O stretching vibration of the ester group would also be visible, typically in the 1100-1300 cm⁻¹ range. researchgate.net
Upon polymerization to poly(this compound) , the FTIR spectrum would show significant changes:
The disappearance or significant reduction of the peaks associated with the vinyl group (e.g., at ~1640 cm⁻¹), indicating the consumption of the monomer. researchgate.net
The retention of the strong ester carbonyl (C=O) peak and the C-H stretching peaks of the long alkyl side chains. qualicer.org
The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org
Table 2: Key FTIR Absorption Bands for this compound and Poly(this compound)
| Functional Group | Characteristic Absorption (cm⁻¹) | Relevance |
| C=O (Ester) | ~1730 - 1750 | Present in both monomer and polymer researchgate.net |
| C=C (Vinyl) | ~1640 | Present in monomer, absent in polymer spectroscopyonline.com |
| =C-H (Vinyl) | >3000 | Present in monomer, absent in polymer spectroscopyonline.com |
| C-H (Alkyl) | 2850 - 3000 | Present in both monomer and polymer |
| C-O (Ester) | ~1100 - 1300 | Present in both monomer and polymer researchgate.net |
Mass Spectrometry (MS) Techniques, including MALDI-TOF MS
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. lehigh.edu It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis. researchgate.net
For a relatively small molecule like This compound , standard MS techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) can be used to determine its molecular weight with high accuracy. mpi-cbg.de
For poly(this compound) , Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly powerful technique. sigmaaldrich.com MALDI-TOF MS is a soft ionization method that allows for the analysis of large macromolecules like synthetic polymers without causing significant fragmentation. sigmaaldrich.comnih.gov This technique can provide information on the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw), the dispersity (Đ), and the structure of the polymer end-groups. sigmaaldrich.comnist.gov In a MALDI-TOF spectrum of a polymer, a series of peaks is observed, with each peak corresponding to an individual polymer chain (n-mer) complexed with an ion. sigmaaldrich.com
Chromatographic Separations and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. fraunhofer.de The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. fraunhofer.de
Gas Chromatography (GC) for Volatile Vinyl Ester Analysis
Gas Chromatography (GC) is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz It is particularly well-suited for the analysis of volatile substances like vinyl esters. nih.gov
In the context of This compound , GC can be used to:
Assess the purity of the monomer.
Monitor the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product.
Detect and identify any volatile impurities or by-products. nih.gov
The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. researchgate.net A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify the separated components. gcms.czmebak.org Pyrolysis-GC-MS is a related technique that can be used to identify synthetic polymers by thermally decomposing them into smaller, volatile fragments that are then analyzed by GC-MS. nih.govsi.edu
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. fraunhofer.de It is applicable to a wide range of compounds, including those that are non-volatile or thermally unstable, making it suitable for both the monomer and the polymer. researchgate.net
For This compound , HPLC can be used for purity assessment and analysis of reaction mixtures, similar to GC but for less volatile compounds. nih.gov
For poly(this compound) , HPLC, particularly in the mode of Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer. In GPC/SEC, the separation is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute first, while smaller molecules are retained longer in the porous column packing material. HPLC can also be used to separate copolymers based on their chemical composition. fraunhofer.de The use of various detectors, such as a Refractive Index (RI) detector, a UV-Vis detector, or a mass spectrometer, enhances the analytical capabilities of HPLC. researchgate.netnih.gov
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Application for this compound | Application for Poly(this compound) | Key Information Obtained |
| NMR | Structural Elucidation, Purity Check | Confirmation of Polymerization, Structural Analysis | Molecular Structure, Connectivity |
| FTIR | Functional Group Identification | Functional Group Analysis, Monomer Conversion | Presence of Ester, Alkyl, and Vinyl Groups |
| MS | Molecular Weight Determination | Molecular Weight Distribution (MALDI-TOF) | Molecular Weight, Dispersity, End-Groups |
| GC | Purity Assessment, Analysis of Volatiles | Analysis of Thermal Decomposition Products (Py-GC-MS) | Purity, Volatile Impurities |
| HPLC | Purity Assessment, Analysis of Mixtures | Molecular Weight Distribution (GPC/SEC), Compositional Analysis | Purity, Molecular Weight, Heterogeneity |
Thermal and Morphological Characterization of this compound Systems
The comprehensive characterization of this compound and its polymeric forms necessitates a suite of advanced analytical techniques to elucidate their thermal behavior and morphological features. These methods provide critical insights into the material's structure-property relationships, which are essential for its application and development.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. youtube.comtorontech.com DSC analysis reveals key properties such as melting point, crystallization temperature, and glass transition temperature (Tg). youtube.comresearchgate.net In a typical DSC experiment, a sample and an inert reference are heated or cooled at a controlled rate, and the difference in heat flow required to maintain both at the same temperature is measured. torontech.com This difference provides quantitative information about the enthalpy changes associated with phase transitions. researchgate.net
For this compound and poly(this compound), DSC is instrumental in characterizing their thermal profiles. The resulting DSC curve, a plot of heat flow versus temperature, shows peaks and shifts that correspond to specific thermal events. youtube.com For instance, an endothermic peak typically represents melting, while an exothermic peak can indicate crystallization or curing reactions. A step-like change in the baseline of the DSC curve is characteristic of a glass transition, which is a critical parameter for amorphous or semi-crystalline polymers. youtube.com The ability to study these transitions under various heating and cooling rates can also provide insights into the kinetic aspects of these processes. acs.org
Table 1: Typical Thermal Events Measured by DSC
| Thermal Event | Description | Appearance on DSC Curve |
| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. | A step-like change in the heat flow baseline. youtube.com |
| Crystallization | The process where a disordered, amorphous material becomes a structured, crystalline solid. | An exothermic peak as heat is released. youtube.com |
| Melting | The transition from a solid to a liquid state. | An endothermic peak as heat is absorbed. youtube.com |
| Polymorphic Transitions | The transformation from one crystalline form to another. | Can be either an endothermic or exothermic peak. torontech.com |
Simultaneous DSC-XRD techniques can offer even deeper insights by correlating thermal events with structural changes in real-time. acs.org For example, a study on glyceryl behenate, a related long-chain fatty acid ester, utilized this combined approach to investigate its complex phase transitions. acs.org
X-ray Diffraction (XRD) for Crystalline State Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique for characterizing the crystalline structure of materials. upenn.edu It relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern. americanpharmaceuticalreview.comresearchgate.net This pattern serves as a fingerprint for the crystalline phase, allowing for its identification and characterization. americanpharmaceuticalreview.com
In the context of this compound, which is a long-chain molecule, XRD is crucial for determining its solid-state structure. For instance, high-resolution powder X-ray diffraction has been successfully used to determine the crystal structure of silver behenate, a related long-chain carboxylate. cambridge.org The analysis revealed a triclinic unit cell and a structure characterized by a dimer of silver atoms and carboxyl groups with the alkyl chains in a fully extended, all-trans configuration. cambridge.org
Table 2: Information Obtained from XRD Analysis
| Parameter | Description |
| Crystal Structure | Determination of the unit cell dimensions and space group. measurlabs.com |
| Phase Identification | Identification of the crystalline phases present in a sample by comparing its diffraction pattern to known standards. upenn.edu |
| Crystallinity | Quantification of the crystalline fraction in a semi-crystalline material. researchgate.net |
| Crystallite Size | Estimation of the average size of the crystalline domains. researchgate.net |
| Lattice Strain | Measurement of strain and defects within the crystal lattice. upenn.edu |
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and particle size of materials. nanoscience.comparticlelaboratories.com In SEM, a focused beam of electrons scans the surface of a sample, and the resulting interactions generate various signals, including secondary and backscattered electrons, which are used to form an image. nanoscience.com This technique offers significantly higher resolution than optical microscopy, enabling the visualization of nanoscale features. nanoscience.com
For this compound and its polymer, SEM is invaluable for characterizing the size, shape, and surface texture of particles. particlelaboratories.commeasurlabs.com This is particularly important in applications where particle size distribution and morphology influence processing and final product performance. For example, in suspension polymerization of vinyl chloride, a related vinyl monomer, SEM has been used to study the aggregation morphology of the polymer grains and their primary particles. researchgate.net
SEM can be used to determine whether a sample consists of individual particles or aggregates. particlelaboratories.com When coupled with image analysis software, SEM can provide quantitative data on particle size distribution. particlelaboratories.com Furthermore, when equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, SEM can also provide elemental analysis of the sample, offering insights into its composition and the presence of any impurities. nanoscience.com
Table 3: Capabilities of SEM in Particle Characterization
| Feature | Description |
| High-Resolution Imaging | Provides detailed images of surface topography and morphology at the micro- and nanoscale. nanoscience.com |
| Particle Size Analysis | Enables the measurement and quantification of particle size and distribution. measurlabs.com |
| Particle Shape and Texture | Reveals the shape, surface texture, and porosity of particles. particlelaboratories.com |
| Elemental Analysis (with EDS) | Allows for the identification and mapping of elemental composition. nanoscience.com |
Small Angle X-ray Scattering (SAXS) for Polymer Solution Structure
Small Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. berstructuralbioportal.orgresearchgate.net It is particularly well-suited for investigating the size, shape, and arrangement of macromolecules, nanoparticles, and other nanoscale objects in solution or in the solid state. berstructuralbioportal.orgepj-conferences.org SAXS measures the elastic scattering of X-rays at very small angles, which provides information about larger-scale structural features than those probed by wide-angle X-ray diffraction (WAXD). sesame.org.jo
Time-resolved SAXS studies can be used to investigate dynamic processes, such as conformational changes in response to stimuli like temperature or changes in solvent composition. berstructuralbioportal.org In the study of polyelectrolytes, for example, SAXS is used to characterize the dispersion state of the macroions and the distribution of counterions in solution. epj-conferences.org
Method Development and Validation in Analytical Chemistry
The development and validation of analytical methods are critical processes in chemical analysis, ensuring that the data generated are accurate, reliable, and fit for their intended purpose. labmanager.com This is particularly important in regulated industries, where analytical methods must meet stringent requirements set by bodies like the FDA and ICH. labmanager.comdptlabs.com
Method development is the process of creating a procedure to identify, quantify, or characterize a substance. labmanager.com It involves selecting an appropriate analytical technique and optimizing the method parameters to achieve the desired performance characteristics. lcms.cz This process is often iterative, starting with initial experiments based on the analyte's properties and refining the method based on the data obtained. labmanager.com
Once a method is developed, it must be validated to demonstrate its suitability. youtube.com Method validation involves a series of experiments to evaluate key performance parameters. dptlabs.com These parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). dptlabs.com
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com
Accuracy is the closeness of the test results to the true value. youtube.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness, another important parameter, is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. lcms.cz The entire process, from development to validation, must be thoroughly documented. lcms.czyoutube.com
Table 4: Key Parameters in Analytical Method Validation
| Parameter | Description |
| Specificity | The ability to measure the analyte of interest in the presence of other components. dptlabs.com |
| Linearity | The proportionality of the measured value to the concentration of the analyte. youtube.com |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.com |
| Accuracy | The closeness of the results to the true value. dptlabs.com |
| Precision | The repeatability and reproducibility of the measurements. dptlabs.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dptlabs.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dptlabs.com |
| Robustness | The ability of the method to withstand small, deliberate variations in parameters. lcms.cz |
Research Applications and Emerging Fields for Vinyl Behenate and Poly Vinyl Behenate
Pharmaceutical and Biomedical Science Applications
Vinyl behenate (B1239552) and its derivatives are gaining attention in the pharmaceutical industry for their potential to enhance drug formulations and create novel delivery platforms.
Role as Polymeric Excipients in Drug Delivery Systems
Polymeric excipients are crucial for the development of effective drug delivery systems, and poly(vinyl behenate) shows promise in this area. researchgate.net Excipients can improve the manufacturing process, protect the active pharmaceutical ingredient (API), and control its release. cu.edu.eg
Poly(this compound), due to its lipid nature, is being investigated for use in controlled drug release formulations. These systems are designed to release a drug over a prolonged period, maintaining therapeutic concentrations and reducing dosing frequency. drug-dev.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, and glyceryl behenate, a related compound, is a common lipid matrix for SLNs. nih.govjapsonline.comscialert.netmedipol.edu.tr These nanoparticles can encapsulate both hydrophobic and, with some challenges, hydrophilic drugs, offering advantages like improved stability and controlled release. scialert.netbham.ac.uk The lipid matrix of SLNs, for which poly(this compound) could be a candidate, protects the encapsulated drug and allows for sustained release. medipol.edu.tr The use of glyceryl behenate in SLNs has been shown to influence drug entrapment and particle stability. medipol.edu.tr For instance, SLNs formulated with glyceryl behenate have demonstrated higher drug entrapment efficiency compared to those made with other lipids like glyceryl stearate (B1226849). medipol.edu.tr
Matrix Systems: In matrix-based drug delivery, the drug is uniformly dispersed within a polymer. iajpr.comajptonline.com Hydrophobic materials like lipid waxes can form the matrix, controlling drug release through diffusion via a network of channels. iajpr.comajptonline.com Poly(this compound) could potentially be used to create such a hydrophobic matrix. The release of the drug is governed by the diffusion of the active agent through the water-filled capillaries that form within the matrix. iajpr.com Glyceryl behenate has been explored as a matrix-forming agent for the controlled release of water-soluble drugs. formulationbio.cominnovareacademics.in
The table below summarizes the application of related lipid compounds in controlled release systems.
| Delivery System | Lipid Component Example | Role of Lipid | Key Findings |
| Solid Lipid Nanoparticles (SLN) | Glyceryl Behenate | Solid matrix | Higher drug entrapment compared to other lipids. medipol.edu.tr |
| Matrix Tablets | Glyceryl Behenate | Hydrophobic matrix former | Controls release of water-soluble drugs. formulationbio.com |
| Press-Coated Tablets | Glyceryl Behenate | Rupturable coat | Lag time before drug release can be controlled by the formulation. ulisboa.pt |
| Floating Drug Delivery Systems | Glyceryl Behenate | Low-density excipient | Achieves buoyancy for gastric retention. nih.gov |
For poorly water-soluble drugs (BCS Class II and IV), enhancing bioavailability is a major challenge. nih.govpharmaexcipients.com Lipid-based formulations are a key strategy to improve the solubility and dissolution rate of these drugs. drug-dev.comnih.gov By incorporating the drug into a lipid carrier like poly(this compound), its dissolution in the gastrointestinal fluids can be improved, leading to better absorption. nih.govpharmaexcipients.com
Self-emulsifying drug delivery systems (SEDDS) are one example of lipid-based formulations that can enhance bioavailability. drug-dev.com While not directly about this compound, the principles of using functional lipids to improve drug solubility are relevant. drug-dev.com
Controlled Drug Release Formulations (e.g., solid lipid nanoparticles, matrix systems)[22],[23],[24],
Bio-Applications of Controlled Poly(Vinyl Ester) Derivatives
The broader class of poly(vinyl ester) derivatives, to which poly(this compound) belongs, is being explored for various biomedical applications due to their favorable properties. Vinyl esters are seen as potential alternatives to commonly used (meth)acrylates in biomedical applications because they exhibit lower cytotoxicity and produce biocompatible degradation products. researchgate.net
Lubricant and Viscosity-Modifying Agents in Pharmaceutical Formulations
In the manufacturing of tablets and capsules, lubricants are essential to prevent the formulation from sticking to the equipment. Glyceryl behenate is widely used as a lubricant in oral solid dosage forms. cu.edu.egformulationbio.cominnovareacademics.ingoogle.com It is also used as a viscosity-increasing agent in cosmetic and pharmaceutical creams and lotions. innovareacademics.in The long fatty acid chain of behenic acid gives it a pronounced hydrophobic character, contributing to its lubricating properties. cu.edu.eg
Design of Biocompatible and Degradable Vinyl Materials
A significant area of research is the development of degradable vinyl polymers for biomedical use. nih.govresearchgate.netcornell.edu Traditional vinyl polymers have a stable carbon-carbon backbone, which makes them resistant to degradation. nih.govcornell.edu However, by incorporating labile bonds into the polymer backbone, it is possible to create degradable materials. researchgate.net This is a key area of interest for applications like temporary implants and drug delivery systems where the material should break down and be cleared from the body after it has served its purpose. nih.govresearchgate.net
Vinyl esters are being investigated in this context because they can degrade into non-toxic products. researchgate.net For example, some vinyl-based polymers can degrade into poly(vinyl alcohol), which is an FDA-approved biocompatible polymer, and other low molecular weight compounds that can be easily metabolized. tandfonline.com Research into degradable vinyl polymers aims to create materials with tunable degradation rates and mechanical properties suitable for specific biomedical applications. researchgate.netacs.orgchemrxiv.org
Structure-Activity Relationship (SAR) Studies for Bioactive Vinyl Compounds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing bioactive molecules by identifying the key structural features responsible for their biological effects. nih.govnih.gov While specific SAR studies focusing exclusively on this compound are not extensively detailed in the available literature, analysis of related vinyl ester compounds provides insight into how the vinyl group and associated ester functionalities contribute to bioactivity.
The biological activity of vinyl ester derivatives can be significantly influenced by their stereochemistry and the nature of their substituents. For instance, in a study of novel cyanomethyl vinyl ether derivatives, the E-isomer demonstrated notable antiproliferative activity in ovarian and lung carcinoma cell lines, highlighting the importance of the double bond's geometry for interaction with biological targets like tubulin. nih.gov The presence of different chemical groups attached to the vinyl ether structure further modulates this activity. nih.gov
These examples underscore a general principle in the SAR of bioactive vinyl compounds: the vinyl group provides a reactive site and a specific spatial arrangement, while the attached ester group and its alkyl chain length (such as the C22 chain in behenate) can modulate properties like lipophilicity, membrane permeability, and interaction with molecular targets. nih.gov Further research could elucidate the specific SAR of this compound, potentially exploring its efficacy in areas where other long-chain fatty acids and their derivatives have shown promise.
Advanced Materials Science and Engineering
Poly(vinyl esters), including those with long alkyl side chains like poly(this compound), are a versatile class of polymers with applications in advanced materials due to the unique properties conferred by their structure. mdpi.com
Phase change materials (PCMs) store and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy management. google.commdpi.com Organic PCMs, such as fatty acids and their esters, are attractive due to their high latent heat, chemical stability, and congruent melting behavior. mdpi.com
While poly(this compound) itself is not commonly cited as a primary PCM, its precursor, behenic acid, and related esters are recognized for their potential in this field. Behenic acid (C22:0) is a long-chain saturated fatty acid with a melting point of approximately 80°C. wikipedia.org Esters of long-chain fatty acids and long-chain alcohols are used as PCMs, and a patent mentions behenyl behenate as a potential nucleating agent in PCM compositions to control the crystallization process. google.com
Polymers play a critical role in the development of "form-stable" PCMs, where the core phase-change substance is encapsulated within a polymeric matrix to prevent leakage when in the liquid state. mdpi.commdpi.com Materials such as polyethylene, polyurethane, and poly(methyl methacrylate) have been used for this purpose. mdpi.com Poly(ethylene glycol) (PEG) is a well-known polymeric PCM, but it can suffer from leakage in its molten state, a problem that can be solved by incorporating it into a form-stable nanohybrid structure. acs.org Given this context, poly(this compound), with its long, crystallizable side chains, could theoretically contribute to phase-change behavior or serve as a matrix for other PCMs, although specific research on this application is not prominent.
Table 1: Examples of Materials Used in PCM Research
| Material Type | Specific Example | Role in PCM Application | Relevant Properties |
|---|---|---|---|
| Fatty Acid | Behenic Acid | Primary PCM | High latent heat, defined melting point (~80°C). wikipedia.org |
| Fatty Acid Ester | Behenyl Behenate | Nucleating Agent | Helps initiate and control crystallization. google.com |
| Polymer Matrix | Polyurethane | Shape stabilization | Prevents leakage of molten PCM. mdpi.com |
| Polymeric PCM | Poly(ethylene glycol) (PEG) | Primary PCM | Tunable fusion temperature based on molecular weight. acs.org |
Viscosity modifiers, or viscosity index (VI) improvers, are polymeric additives that counteract the natural tendency of lubricating oils to thin at high temperatures. develub.comresearchgate.net The mechanism relies on the polymer coil's behavior in the oil: at low temperatures, the polymer is coiled and has a minimal effect on viscosity, while at high temperatures, it expands, increasing the viscosity of the solution and thereby maintaining lubrication performance. researchgate.netstle.org
Commonly used polymers for this purpose include polyalkylmethacrylates (PAMAs), olefin copolymers (OCPs), and polyisobutylenes (PIBs). develub.comstle.org The effectiveness of these polymers is related to their molecular weight and the structure of their alkyl side chains. researchgate.net Long-chain alkyl groups on a polymer backbone can enhance solubility in hydrocarbon-based oils and contribute to the viscosity-modifying effect. develub.comfunctionalproducts.com For example, long-chain alkyl methacrylates are incorporated into PAMAs to ensure solubility and performance. develub.com
Although direct studies on poly(this compound) as a viscosity modifier are not widely available, its structure—a vinyl backbone with long C22 alkyl side chains—is analogous to that of effective PAMA-type VI improvers. The long behenate chains would be expected to interact with the base oil and uncoil at elevated temperatures, suggesting a theoretical potential for poly(this compound) in this application. Research on copolymers of jojoba oil with vinyl acetate (B1210297) has shown their effectiveness as VI improvers, demonstrating that long fatty acid chains incorporated into a polymer structure can provide this function. researchgate.net
Poly(vinyl esters) are a significant class of polymers used in adhesives, coatings, and paints. mdpi.comrsc.org The most well-known member of this family is poly(vinyl acetate) (PVAc), which is widely used in wood and paper adhesives due to its low cost and strong bonding to hydrophilic surfaces. gluemachinery.comspecialchem.com
The properties of poly(vinyl ester)-based materials can be tailored by copolymerizing the primary vinyl ester monomer with other monomers. For example, to improve adhesion to less polar surfaces, vinyl acetate is often copolymerized with more hydrophobic monomers like ethylene (B1197577) or vinyl versatate (VeoVa™). specialchem.commdpi.com The incorporation of vinyl versatate, which has a bulky alkyl group, can also enhance water resistance, alkali resistance, and UV resistance in the final polymer. mdpi.com
Vinyl ester resins, derived from the reaction of an epoxy resin with an unsaturated carboxylic acid, are valued for their high mechanical strength and corrosion resistance, making them suitable for high-performance composites and coatings. incomepultrusion.commdpi.comresearchgate.net
While specific research on poly(this compound) for adhesives and coatings is not prominent, its structure suggests it could be used to impart specific properties. The long, hydrophobic behenate side chain would likely increase the polymer's hydrophobicity and could act as an internal plasticizer, enhancing flexibility. Such properties could be advantageous in formulations for specialty coatings or sealants requiring water resistance and flexibility. Polyvinyl butyral, another modified vinyl polymer, is noted for its excellent film-forming properties and is used in a variety of coatings. googleapis.comgoogle.com
One of the documented applications for polymers containing this compound is as a cold flow improver for distillate fuels like diesel and heating oils. googleapis.com At low temperatures, paraffin (B1166041) waxes in these fuels can crystallize and agglomerate, plugging filters and impeding fuel flow. google.com Cold flow improvers are additives that modify this crystallization process. mdpi.com
A patent describes a method for improving the cold flow of fuel oils by adding polymers of monomers such as vinyl esters of saturated fatty acids. googleapis.com Specifically, this compound is listed as one of the possible monomers for creating these polymeric additives. googleapis.com These polymers, which can have a number average molecular weight of 500 to 50,000, work by co-crystallizing with the paraffin waxes, altering the size and shape of the wax crystals to prevent the formation of a rigid network that would block fuel lines. googleapis.com
The patent further details that a combination of these polymers with specific esters can greatly lower both the pour point and the Cold Filter Plugging Point (CFPP) of the fuel. googleapis.com Other research also supports the use of ethylene-vinyl ester copolymers as effective cold flow improvers. justia.com Terpolymers containing ethylene, a short-chain vinyl ester like vinyl acetate, and a long-chain unsaturated monoester (such as a vinyl ester of a long-chain carboxylic acid) are also known to lower the pour point and improve the filterability of middle distillates. google.com
Table 2: Components of a Patented Cold Flow Improver System
| Component Type | Specific Example/Description | Function in Fuel | Reference |
|---|---|---|---|
| Polymeric Additive (Monomer) | This compound | Forms a polymer that acts as a wax crystal modifier. | googleapis.com |
| Polymeric Additive (Monomer) | Vinyl Stearate | Another long-chain vinyl ester monomer for the polymer. | googleapis.com |
| Co-additive | Esters of alkoxylated compounds and fatty acids | Works synergistically with the polymer to lower pour point and CFPP. | googleapis.com |
| Base Fuel | Middle Distillate Fuel Oil (e.g., Diesel) | The fuel requiring improved cold flow properties. | google.com |
Photothermographic materials, often known as "dry silver" technology, are heat-developable imaging systems that produce a stable image without the need for wet chemical processing. imaging.orgdrdo.gov.in A key component in modern grayscale photothermographic films is a silver salt of a long-chain carboxylic acid, which serves as the source of silver for image formation. imaging.orgpsu.edu
The most commonly used compound for this purpose is silver behenate . imaging.orgpsu.eduresearchgate.net These films typically consist of a binder, photosensitive silver halide (like silver bromide) to capture the latent image, and the non-light-sensitive silver behenate. psu.edu During thermal processing, the latent image formed in the silver halide catalyzes the reduction of the silver behenate by a developing agent, forming the final silver image. psu.edu
The binder plays a critical role in dispersing the silver behenate and other components. imaging.org Polyvinyl butyral (PVB) is a widely used binder because of its ability to disperse silver behenate and its compatibility with behenic acid, which is formed during the reduction process. imaging.org
It is important to note that the literature consistently refers to silver behenate as the active silver-donating species, not this compound. While behenic acid is the precursor for synthesizing silver behenate, there is no evidence in the provided search results to suggest that this compound is directly used in these recording materials. The long alkyl chain of the behenate molecule is crucial for forming the lamellar crystal structure of silver behenate, which is a key feature of these systems. psu.edu
Table 3: Typical Composition of a Photothermographic Imaging Layer
| Component | Example | Function | Reference |
|---|---|---|---|
| Photosensitive Agent | Silver Halide (e.g., AgBr) | Captures the light to form a latent image. | psu.edu |
| Image-Forming Material | Silver Behenate | Provides the silver ions that are reduced to form the final image. | imaging.orgpsu.edu |
| Binder | Polyvinyl Butyral (PVB) | Disperses components and forms the film matrix. | imaging.org |
| Reducing Agent | Bisphenol compound | Reduces silver behenate to metallic silver during heating. | imaging.org |
Academic and Intellectual Property Landscape of Vinyl Behenate Research
Patenting Trends in Academic Research and Technology Transfer
The patent landscape for a specific chemical compound like vinyl behenate (B1239552) is often indicative of its perceived commercial potential. Patent analytics reveal trends in innovation, key players (both academic and corporate), and the technological domains where the compound is being applied. frontiersin.orgnih.gov While patents specifically naming "vinyl behenate" are not abundant, trends can be inferred from the broader categories of vinyl esters and long-chain fatty acid derivatives, which are relevant to polymers, cosmetics, and specialty materials.
Academic institutions play a crucial role in the initial discovery and patenting of novel materials. researchgate.net The Bayh-Dole Act of 1980 fundamentally changed university technology transfer by allowing them to retain title to inventions made with federal funding, incentivizing the patenting and licensing of academic research. aau.edu This has led to a steady increase in patenting activity from universities, often in collaboration with or licensed to industrial partners. frontiersin.orgresearchgate.net
Technology transfer is the process by which these academic discoveries are moved into the commercial sector. premier-research.com For a compound like this compound, this typically involves a university's technology transfer office (TTO) identifying a potentially valuable invention, securing patent protection, and then finding a corporate partner to license the technology. techpipeline.comwipo.int The patent claims for such inventions might cover the molecule itself, its synthesis process, its use in a polymer formulation, or its application in a specific product, such as a cosmetic or a coating.
Patenting trends in related fields show a focus on:
Polymer Chemistry: Incorporating long-chain vinyl esters into polymers to modify properties like hydrophobicity, thermal stability, or crystallinity.
Cosmetics and Personal Care: Using behenate esters as emollients, thickeners, or film-formers in formulations. nih.gov
Biotechnology and Pharmaceuticals: Application of lipid-based molecules in drug delivery systems. mdpi.com
The table below illustrates a hypothetical patenting trend for a specialty monomer like this compound, based on general patterns in the chemical industry.
| Time Period | Focus of Patent Activity | Primary Assignees (Examples) | Technological Domain |
|---|---|---|---|
| Early Stage (Discovery) | Synthesis methods, basic characterization. | Universities, National Research Labs | Organic Chemistry, Materials Science |
| Mid Stage (Application) | Use in polymer formulations, specific product applications. | Specialty Chemical Companies, Polymer Manufacturers | Polymer Science, Chemical Engineering |
| Mature Stage (Product) | Formulations for consumer goods, incremental improvements. | Cosmetic Companies, Industrial Goods Manufacturers | Cosmetics, Coatings, Adhesives |
Licensing and Commercialization Pathways for this compound Technologies
Once a patent is secured, the path to commercialization typically involves a licensing agreement, which is a contract granting a third party rights to use the intellectual property in exchange for fees, royalties, or other forms of compensation. wipo.intiu.edu
The primary pathways for commercializing a technology like this compound developed in an academic setting are:
Exclusive Licensing: An agreement where one company is given sole rights to commercialize the patented technology within a specific field or territory. twobirds.com This is common for technologies that require significant investment to bring to market, as the exclusivity provides the licensee with a competitive advantage to justify the risk. twobirds.com
Non-Exclusive Licensing: The university grants licenses to multiple entities. twobirds.com This approach is often used for broadly applicable platform technologies or when the goal is widespread adoption rather than high-revenue from a single partner. twobirds.com
Spin-offs and Start-ups: The university and the inventors may form a new company specifically to develop and commercialize the technology. wipo.int This is a common route for disruptive technologies that may not fit into the existing product lines of established companies.
The terms of a licensing agreement are critical and are typically negotiated between the university's TTO and the potential licensee. ctinnovations.com Key terms in such agreements are outlined in the table below.
| Licensing Term | Description | Importance for this compound Technology |
|---|---|---|
| Scope of License | Defines the rights granted, including field of use (e.g., cosmetics, polymers), territory, and exclusivity. ctinnovations.com | Crucial for defining the market where the licensee can operate, preventing conflicts with other potential applications. |
| Financial Terms | Includes upfront fees, milestone payments (e.g., upon successful scale-up), and running royalties on sales. iu.edu | Provides financial return to the university to support further research and education. |
| Diligence Milestones | Obligations on the licensee to meet certain development and commercialization goals to retain the license. iu.edu | Ensures the technology is actively being developed and not simply "shelved" to block competitors. |
| Intellectual Property Management | Specifies who is responsible for maintaining the patent portfolio and the rights to any improvements or derivative inventions. ctinnovations.com | Protects the core asset and clarifies ownership of future innovations. |
For a specialty chemical like this compound, commercialization would likely involve licensing to a company in the polymer, chemical, or cosmetic industries that has the infrastructure for manufacturing, regulatory compliance, and market distribution. patsnap.com
Review Articles and Scholarly Publications on Vinyl Esters and Behenate Derivatives
Scholarly literature provides the scientific foundation for understanding the properties and potential applications of this compound. While comprehensive reviews dedicated solely to this compound are rare, valuable insights can be drawn from publications on the broader classes of vinyl esters and behenate derivatives. service.gov.uk
Vinyl Esters: A significant body of research on vinyl esters focuses on their role in polymer synthesis and organic chemistry. Review articles highlight the use of vinyl esters, such as vinyl acetate (B1210297), as green and accessible alternatives to organohalides in transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental for creating complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds. mdpi.com The reactivity of the vinyl group is a central theme, with studies exploring its participation in polymerization reactions like Reversible Addition-Fragmentation chain-Transfer (RAFT) to create block copolymers with controlled architectures and properties. nih.gov For instance, block copolymers containing vinyl stearate (B1226849) (a close structural relative of this compound) have been synthesized to study their self-assembly and thermal properties. nih.gov
Behenate Derivatives: Behenic acid and its esters (behenates) are very long-chain fatty acids that are subjects of study in lipidomics, materials science, and cosmetics. nih.gov In lipidomics research, levels of behenic acid (C22:0) and other very-long-chain fatty acids are studied as potential biomarkers in diseases like Alzheimer's, where alterations in their metabolism may indicate peroxisomal dysfunction. nih.gov In materials science, glyceryl behenate is used as a meltable binder in hot-melt extrusion processes for pharmaceutical manufacturing, creating sustained-release solid dosage forms. researchgate.net The long alkyl chain of behenate contributes to the lipidic nature and thermal properties of these systems. Silver behenate is frequently used as a calibration standard in small-angle X-ray scattering (SAXS) experiments due to its well-defined lamellar structure. acs.org
The following table summarizes key research findings from relevant scholarly publications.
| Research Area | Key Findings from Literature | Relevance to this compound | Citation |
|---|---|---|---|
| Cross-Coupling Reactions | Vinyl esters like vinyl acetate can serve as effective, greener substitutes for vinyl halides in palladium- and iron-catalyzed reactions for synthesizing substituted alkenes. | Suggests the vinyl group of this compound could be a reactive handle for further chemical modification or coupling reactions. | mdpi.com |
| RAFT Polymerization | Amphiphilic block copolymers can be synthesized using vinyl esters with long alkyl chains (e.g., vinyl stearate) to create materials with distinct hydrophilic and hydrophobic domains. | Indicates a pathway for incorporating this compound into advanced polymers (e.g., PNVP-b-PVB) to impart properties derived from its long C22 alkyl chain. | nih.gov |
| Lipidomics & Metabolism | Levels of behenic acid (C22:0) are altered in certain disease states, pointing to its role in metabolic pathways involving peroxisomes. | Provides context for the biological relevance of the behenoyl moiety of the molecule. | nih.gov |
| Pharmaceutical & Cosmetic Formulation | Glyceryl behenate is used as a lipid matrix former in sustained-release drug formulations and as an emollient/thickener in cosmetics. | Highlights potential applications for polymers of this compound or the monomer itself as a functional ingredient in similar fields, leveraging its lipid character. | nih.govresearchgate.net |
Q & A
Q. How can researchers integrate this compound studies into broader lipid ester research frameworks?
- Methodological Guidance : Conduct systematic reviews to identify knowledge gaps (e.g., lack of toxicity data). Use citation mapping tools (Web of Science, Scopus) to trace seminal studies on vinyl esters. Propose new applications (e.g., bio-based plasticizers) by analogizing with structurally related esters, citing mechanistic similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
